![molecular formula C18H19N3O2 B7461162 4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide](/img/structure/B7461162.png)
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide
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Overview
Description
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide, commonly known as HPPH, is a chemical compound that has shown promising results in scientific research. HPPH belongs to the class of organic compounds known as benzamides and has been studied extensively for its potential applications in cancer treatment.
Mechanism of Action
HPPH works by selectively accumulating in cancer cells and becoming activated by light of a specific wavelength. The activated HPPH produces a type of oxygen that is toxic to cancer cells, leading to their destruction.
Biochemical and Physiological Effects:
HPPH has been shown to have minimal toxicity and side effects in animal studies. It has also been shown to have a high degree of selectivity for cancer cells, leading to minimal damage to healthy cells.
Advantages and Limitations for Lab Experiments
HPPH has several advantages for lab experiments, including its high selectivity for cancer cells, minimal toxicity, and ease of synthesis. However, its effectiveness can be limited by factors such as the depth of the cancer cells and the availability of light of the appropriate wavelength.
Future Directions
Further research is needed to optimize the use of HPPH in PDT and to explore its potential applications in other areas, such as imaging and drug delivery. Studies are also needed to determine the optimal dosage and administration methods for HPPH in clinical settings.
Synthesis Methods
HPPH can be synthesized through a multi-step process that involves the reaction of 4-hydroxybenzaldehyde with 4-pyrrolidin-1-ylbenzylamine in the presence of a base. The resulting product is then subjected to a series of purification steps to obtain pure HPPH.
Scientific Research Applications
HPPH has been studied for its potential use in photodynamic therapy (PDT), a treatment that involves the use of light-sensitive compounds to destroy cancer cells. HPPH has been shown to be effective in targeting and destroying cancer cells when activated by light of a specific wavelength.
properties
IUPAC Name |
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C18H19N3O2/c22-17-9-5-15(6-10-17)18(23)20-19-13-14-3-7-16(8-4-14)21-11-1-2-12-21/h3-10,13,22H,1-2,11-12H2,(H,20,23)/b19-13+ |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
WUHCTBFGWUUPBB-CPNJWEJPSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1CCN(C1)C2=CC=C(C=C2)C=NNC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Isomeric SMILES |
C1CCN(C1)C2=CC=C(C=C2)/C=N/NC(=O)C3=CC=C(C=C3)O |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C18H19N3O2 |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
309.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Product Name |
4-hydroxy-N-[(E)-(4-pyrrolidin-1-ylphenyl)methylideneamino]benzamide |
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.